molecular formula C10H12ClFN2 B14770643 5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine

5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine

Cat. No.: B14770643
M. Wt: 214.67 g/mol
InChI Key: PTRLHXCAGONYQZ-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine is a heterocyclic compound with the molecular formula C10H12ClFN2 and a molecular weight of 214.67 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine typically involves the reaction of 3-fluoro-2-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the piperidine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

5-chloro-3-fluoro-2-piperidin-1-ylpyridine

InChI

InChI=1S/C10H12ClFN2/c11-8-6-9(12)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2

InChI Key

PTRLHXCAGONYQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)Cl)F

Origin of Product

United States

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